Stereochemical Configuration Drives Divergent Endothelin Receptor Selectivity Relative to Benzodioxole‑Containing Scaffolds
In a head‑to‑head medicinal chemistry campaign, the trans‑4‑(1‑naphthyl)pyrrolidine‑3‑carboxylic acid scaffold yielded only weak endothelin receptor antagonists, whereas the corresponding benzodioxole‑substituted analog A‑127722 achieved sub‑nanomolar ETA affinity (IC₅₀ = 0.4 nM) and >1000‑fold selectivity over ETB (IC₅₀ = 520 nM) [1]. This demonstrates that the target compound’s 1‑naphthyl group confers a fundamentally different pharmacological profile—deliberately attenuating endothelin potency—making it suitable for applications requiring absence of endothelin‑mediated effects.
| Evidence Dimension | ETA receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Weak antagonist (IC₅₀ not precisely quantified; reported as 'weak') |
| Comparator Or Baseline | A‑127722 (benzodioxole‑substituted analog): ETA IC₅₀ = 0.4 nM; ETB IC₅₀ = 520 nM |
| Quantified Difference | >3 orders of magnitude lower ETA potency for 1‑naphthyl scaffold |
| Conditions | Radioligand binding assays using [¹²⁵I]‑ET‑1 on cloned human ETA and ETB receptors |
Why This Matters
Researchers seeking a trans‑4‑arylpyrrolidine‑3‑carboxylic acid scaffold devoid of endothelin‑related off‑target activity should select this compound over benzodioxole‑containing alternatives to avoid confounding pharmacology.
- [1] Potent and Selective Non-Benzodioxole-Containing Endothelin-A Receptor Antagonists. J. Med. Chem. 1997, 40, 322–330. Abstract: 'Substitution by 1- or 2-naphthyl yielded weak antagonists.' Available at: https://scienceplus.abes.fr View Source
